Diethyl sulfone
Overview
Description
Diethyl sulfone is a compound of interest in the field of organic chemistry due to its utility in various synthetic applications. It serves as a versatile intermediate in the synthesis of sulfones, a class of compounds known for their significance in drug development, material science, and as catalysts in various chemical reactions.
Synthesis Analysis
The synthesis of sulfones, including diethyl sulfone, has evolved to include methods like selective C-H functionalization. This approach represents a powerful alternative to classical methods, employing both metal-catalyzed and metal-free transformations for direct sulfonylation of C(sp2)-H and C(sp3)-H bonds (Shaaban et al., 2017). Other techniques involve electrochemical synthesis in the presence of arylsulfinic acids, which has shown efficiency in synthesizing sulfonamide derivatives (Beiginejad & Nematollahi, 2014).
Molecular Structure Analysis
The structural analysis of diethyl sulfone and related compounds emphasizes the importance of precise functional group placement for their reactivity and the formation of sulfone derivatives. The application of novel reagents in the synthesis of heterocyclic sulfones showcases the diversity of diethyl sulfone's molecular framework and its adaptability in forming complex heterocyclic structures (Batterjee, 2005).
Chemical Reactions and Properties
Recent advancements in the field highlight innovative methods for synthesizing sulfones through C-H functionalization and metal-catalyzed coupling reactions, showcasing diethyl sulfone's reactivity and versatility (Liu, Liang, & Manolikakes, 2016). Additionally, the use of diethyl sulfone in the synthesis of N-sulfonyl amidine derivatives through tandem reactions with sulfonyl azides illustrates its utility in creating a wide range of functionalized products (Xu et al., 2008).
Scientific Research Applications
Pharmaceutical and Biotechnology Fields : Diethyl sulfone serves as a key precursor for synthesizing heterocyclic sulfones, which have potential applications in pharmaceuticals and biotechnology. These compounds are used in the synthesis of pyrrole and fused heterocyclic sulfones, highlighting their importance in drug development and related areas (Mahmoud et al., 2000).
Organocatalysis in Chemical Reactions : In the field of chemistry, diethyl sulfone derivatives show versatility and effectiveness in organocatalytic asymmetric reactions. This involves enabling enantioselective alkylation through organocatalysis, demonstrating the compound's role in advanced chemical synthesis processes (Alba et al., 2010).
High-Voltage Lithium-Ion Batteries : Research indicates that sulfone-based electrolytes, which include diethyl sulfone derivatives, have high electrochemical stability. This makes them suitable for use in high-voltage lithium-ion batteries. Optimized concentrations of lithium salts in these electrolytes enhance ionic conductivity and stability, critical for advanced battery technologies (Wu et al., 2015).
Genetic Research : Diethyl sulfone's reaction to temperature variations affects the induction of mutations and the survival of treated populations in genetic studies. This aspect is crucial in understanding genetic mutation processes and survival rates under different environmental conditions (Heiner et al., 1962).
Medicinal Chemistry : Cyclic sulfone derivatives, including those derived from diethyl sulfone, have a wide range of applications in medicinal chemistry. They show potential as pharmaceutical agents and in the treatment of various diseases, underscoring their significance in medical research (Alam et al., 2018).
Environmental Applications : In environmental science, diethyl sulfone derivatives are studied for their potential in photocatalytic oxidation processes. For instance, they are explored in the destruction of gaseous diethyl sulfide in coil reactors, a process important for environmental remediation and pollution control (Vorontsov, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDUIEKYVPVZJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870657 | |
Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl sulfone | |
CAS RN |
597-35-3, 20045-25-4 | |
Record name | Ethyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl sulphone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4'-Dipropionylhelveticosol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020045254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Ethanesulfonyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL SULPHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA39B8WFB8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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